
5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone” is a pyrazinone derivative. Pyrazinones are a type of heterocyclic organic compounds containing a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains phenyl groups (aromatic rings), a hydroxy group (-OH), and a bromine atom attached to one of the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazinone ring, the phenyl rings, and the bromine atom. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrazinone derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl rings could participate in electrophilic aromatic substitution reactions, and the bromine atom could be replaced in nucleophilic substitution reactions . The hydroxy group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water . The bromine atom could increase its molecular weight and possibly its boiling point .作用机制
The mechanism of action of 5-Br-1-H-3-P-2-PZN is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation and pain. Thus, 5-Br-1-H-3-P-2-PZN is thought to reduce inflammation and pain by inhibiting the activity of COX-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-1-H-3-P-2-PZN have been studied in a range of studies. It has been found to reduce inflammation and pain in animal models, as well as reduce the production of pro-inflammatory cytokines. Additionally, it has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress.
实验室实验的优点和局限性
The main advantage of using 5-Br-1-H-3-P-2-PZN in lab experiments is its high solubility in a range of solvents. This makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-Br-1-H-3-P-2-PZN is a highly toxic compound, and should be handled with care and caution in the laboratory.
未来方向
The potential future directions for 5-Br-1-H-3-P-2-PZN include further studies into its mechanism of action, as well as its potential applications in drug discovery and biochemical and physiological research. Additionally, further studies into the synthesis of 5-Br-1-H-3-P-2-PZN and its derivatives are needed in order to improve the efficiency and yield of the reaction. Finally, further research into the safety and toxicity of 5-Br-1-H-3-P-2-PZN is also needed in order to ensure its safe use in the laboratory.
合成方法
5-Br-1-H-3-P-2-PZN can be synthesized via a two-step process involving the condensation of 4-bromophenylhydrazine and 2-phenyl-3-hydroxypyrazine in an acidic medium. The first step involves the formation of a hydrazone, which is then further reacted in the second step to form the desired 5-Br-1-H-3-P-2-PZN product. This reaction can be carried out in either a solid-state or liquid-state environment.
科学研究应用
5-Br-1-H-3-P-2-PZN has been used in a variety of scientific research applications, including drug discovery and biochemical and physiological research. It has been used in the synthesis of a range of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the study of enzyme inhibition and protein-protein interactions.
属性
IUPAC Name |
5-(4-bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVUNVQGVCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide](/img/structure/B2782424.png)

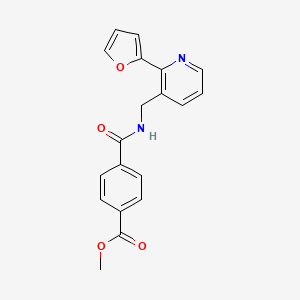
![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)
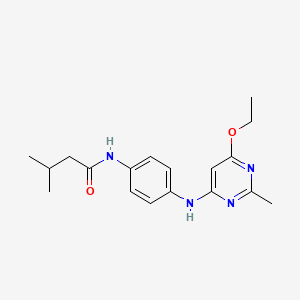
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2782431.png)

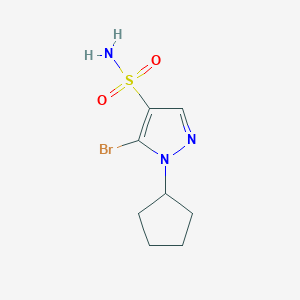
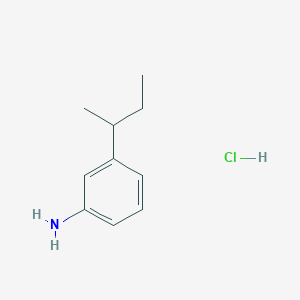
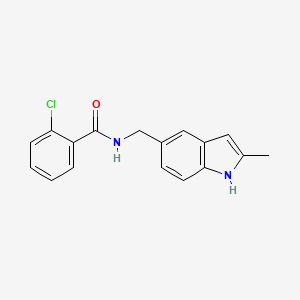
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)
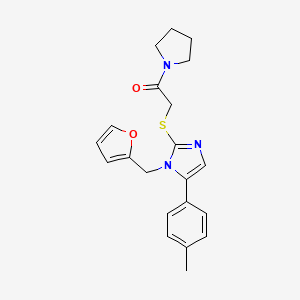
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)